6,6-Difluorobicyclo[3.1.0]hexan-3-amine

Catalog No.
S910960
CAS No.
1393541-13-3
M.F
C6H9F2N
M. Wt
133.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,6-Difluorobicyclo[3.1.0]hexan-3-amine

CAS Number

1393541-13-3

Product Name

6,6-Difluorobicyclo[3.1.0]hexan-3-amine

IUPAC Name

6,6-difluorobicyclo[3.1.0]hexan-3-amine

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-3(9)2-5(4)6/h3-5H,1-2,9H2

InChI Key

SZCZPSZRXWBDBG-UHFFFAOYSA-N

SMILES

C1C(CC2C1C2(F)F)N

Canonical SMILES

C1C(CC2C1C2(F)F)N

6,6-Difluorobicyclo[3.1.0]hexan-3-amine is a bicyclic organic compound characterized by its unique structural framework that includes a bicyclo[3.1.0]hexane core with two fluorine atoms at the 6-position and an amine functional group at the 3-position. Its molecular formula is C6H10F2NC_6H_{10}F_2N, and it has a molecular weight of approximately 149.16 g/mol. The compound is notable for its rigidity and potential applications in medicinal chemistry due to its structural resemblance to various biologically active molecules.

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Potential Uses in Scientific Research

  • Organic synthesis: As a building block for the synthesis of more complex molecules. Due to the presence of a reactive amine group and a bicyclic ring system, it could be a valuable intermediate for the creation of new molecules with interesting properties.
  • Medicinal chemistry: The development of new drugs often involves the modification of existing molecules. 6,6-Difluorobicyclo[3.1.0]hexan-3-amine could serve as a starting material for the synthesis of novel drug candidates.
, including:

  • Formation of the Bicyclic Structure: The initial step often involves the reaction of tert-butyl isocyanide with 3-azabicyclo[3.1.0]hexane-6-amine, which leads to the formation of the bicyclic framework through cyclization reactions .
  • Fluorination: The introduction of fluorine atoms can be achieved through various fluorination methods, including electrophilic fluorination or using fluorinating agents like sulfur tetrafluoride or N-fluorobenzenesulfonimide.

Research indicates that compounds similar to 6,6-difluorobicyclo[3.1.0]hexan-3-amine exhibit significant biological activities, particularly in the context of drug design. The presence of fluorine atoms can enhance metabolic stability and alter pharmacokinetic properties, making such compounds valuable in the development of pharmaceuticals targeting various diseases, including viral infections and cancer .

The synthesis methods for 6,6-difluorobicyclo[3.1.0]hexan-3-amine include:

  • Multigram Synthesis: A scalable synthesis approach has been developed that allows for the production of diastereomerically pure forms of this compound from commercially available precursors .
  • One-Pot Reactions: Innovative one-pot reactions have been explored to streamline the synthesis process, reducing the number of steps and improving yield efficiency.
  • Chiral Synthesis: Techniques involving chiral catalysts or starting materials can be employed to produce specific stereoisomers of the compound.

The unique structure and properties of 6,6-difluorobicyclo[3.1.0]hexan-3-amine make it suitable for various applications:

  • Medicinal Chemistry: It serves as a building block for designing new drugs, particularly those aimed at inhibiting viral entry mechanisms, as seen in its incorporation into Maraviroc analogs .
  • Material Science: Its rigidity may also find applications in developing novel materials with specific mechanical properties.

Studies investigating the interactions of 6,6-difluorobicyclo[3.1.0]hexan-3-amine with biological targets are crucial for understanding its potential therapeutic effects. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to target proteins or enzymes.
  • Mechanism of Action: Understanding how the compound influences biological pathways at a molecular level.

Such interaction studies are essential for optimizing its use in drug development.

Several compounds share structural similarities with 6,6-difluorobicyclo[3.1.0]hexan-3-amine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Aspects
Bicyclo[3.1.0]hexan-6-amineBicyclic structure without fluorineLacks fluorine substitution
4,4-DifluorocyclohexaneCyclohexane core with difluoro substitutionMore flexible compared to bicyclic structure
1-Amino-2-fluoro-cyclopropaneCyclopropane ring with amino groupSmaller ring structure
1,2-DifluorocyclopropaneCyclopropane with two fluorinesDifferent ring size affects reactivity

Each of these compounds presents distinct chemical behavior and biological activity profiles, highlighting the uniqueness of 6,6-difluorobicyclo[3.1.0]hexan-3-amine in terms of its rigidity and potential applications in drug design.

XLogP3

0.8

Dates

Modify: 2023-08-16

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